molecular formula C15H15F2N3O B213784 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline

Cat. No. B213784
M. Wt: 291.3 g/mol
InChI Key: MLDWDNLWRGHXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline, also known as DFP-10825, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism of Action

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline modulates the activity of ion channels by binding to a specific site on the channel protein. This binding leads to a change in the conformation of the channel, affecting its activity. The exact mechanism of action of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline varies depending on the specific ion channel being targeted.
Biochemical and Physiological Effects:
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been shown to have various biochemical and physiological effects, depending on the specific ion channel being targeted. In neuroscience, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been shown to modulate the activity of voltage-gated sodium channels, leading to the potential development of new treatments for neurological disorders. In cancer research, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been shown to inhibit the growth of cancer cells by targeting specific ion channels involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline in lab experiments is its specificity for certain ion channels, allowing for targeted modulation of channel activity. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been shown to have a favorable pharmacokinetic profile, making it a potential candidate for drug development. However, one limitation of using 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline. One potential direction is the development of new treatments for neurological disorders based on the modulation of ion channel activity. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline could be further studied for its potential applications in cancer research and drug discovery. Further optimization of the synthesis method for 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline could also lead to improved yields and purity, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline involves a multi-step process that starts with the reaction of 5-methyl-1H-pyrazole with difluoromethyl ketone to form 3-(difluoromethyl)-5-methyl-1H-pyrazole. This intermediate is then reacted with indoline-2-carboxylic acid to obtain the final product, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline. The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been optimized to achieve high yields and purity.

Scientific Research Applications

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been shown to modulate the activity of ion channels, leading to the potential development of new treatments for neurological disorders. In cancer research, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline has been used as a tool compound in drug discovery to identify new drug targets and pathways.

properties

Product Name

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline

Molecular Formula

C15H15F2N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C15H15F2N3O/c1-10-8-12(15(16)17)18-20(10)9-14(21)19-7-6-11-4-2-3-5-13(11)19/h2-5,8,15H,6-7,9H2,1H3

InChI Key

MLDWDNLWRGHXTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C(F)F

Origin of Product

United States

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